4-Chloro-1H-indazole

Vue d'ensemble

Description

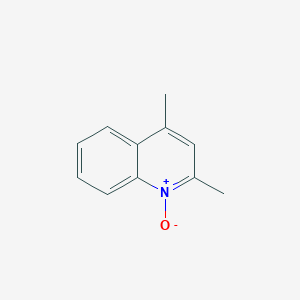

4-chloro-1H-indazole est un composé hétérocyclique appartenant à la famille des indazoles. Les indazoles sont des structures bicycliques constituées d'un cycle benzénique fusionné à un cycle pyrazole. La présence d'un atome de chlore en position 4 du cycle indazole confère à this compound des propriétés chimiques uniques.

Applications De Recherche Scientifique

4-Chloro-1H-indazole has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

4-Chloro-1H-indazole, like other indazole derivatives, has been found to interact with a variety of biological targets. The primary targets of indazole derivatives include protein kinases and cyclo-oxygenase-2 (COX-2) . Protein kinases play a crucial role in cell signaling, and their inhibition can lead to the suppression of tumor growth . COX-2 is an enzyme involved in inflammation, and its inhibition can lead to anti-inflammatory effects .

Mode of Action

The interaction of this compound with its targets leads to significant changes in cellular processes. For instance, when it interacts with protein kinases, it inhibits their activity, which can lead to the suppression of tumor growth . When it interacts with COX-2, it inhibits the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Its inhibition of protein kinases can affect multiple signaling pathways involved in cell proliferation and survival . Its inhibition of COX-2 can affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators .

Pharmacokinetics

These studies suggest that indazole derivatives generally have good bioavailability .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of cell growth and inflammation. For instance, one indazole derivative was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its interaction with its targets. Additionally, the presence of other substances in the environment, such as binding proteins or metabolizing enzymes, can also affect the action of the compound .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de 4-chloro-1H-indazole implique généralement la cyclisation de benzylidènehydrazines substituées en ortho. Une méthode courante commence par la réaction du 2-chlorobenzaldéhyde avec l'hydrazine pour former de la benzylidènehydrazine, suivie d'une cyclisation en milieu acide pour donner du this compound . Une autre approche implique l'utilisation de 2-chlorobenzonitrile et d'hydrazine, qui subissent une cyclisation pour former le produit souhaité .

Méthodes de production industrielle : La production industrielle de this compound utilise souvent des méthodes catalytiques pour améliorer le rendement et réduire les sous-produits. Les réactions catalysées par des métaux de transition, telles que celles utilisant des catalyseurs de cuivre ou de palladium, sont couramment utilisées pour faciliter le processus de cyclisation . Ces méthodes présentent des avantages en termes d'efficacité et d'extensibilité, ce qui les rend adaptées à la production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : 4-chloro-1H-indazole subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore en position 4 peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Oxydation et réduction : Le cycle indazole peut subir des réactions d'oxydation et de réduction, conduisant à la formation de différents dérivés.

Réactions de cyclisation : Le composé peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.

Réactifs et conditions courantes :

Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium sont couramment utilisés.

Oxydation : Des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Principaux produits formés :

- Indazoles substitués avec divers groupes fonctionnels.

- Dérivés oxydés ou réduits de this compound.

- Composés hétérocycliques complexes formés par des réactions de cyclisation .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il sert de bloc de construction polyvalent pour la synthèse de divers composés hétérocycliques.

Biologie : Le composé est utilisé dans le développement de molécules bioactives ayant des effets thérapeutiques potentiels.

Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.

5. Mécanisme d'action

Le mécanisme d'action de this compound et de ses dérivés implique souvent une interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Par exemple, certains dérivés agissent comme inhibiteurs de la phosphoinositide 3-kinase, une enzyme clé impliquée dans les voies de signalisation cellulaire . La liaison de this compound à ces cibles peut moduler leur activité, conduisant à des effets thérapeutiques.

Composés similaires :

1H-Indazole : Le composé parent sans la substitution en chlore.

2H-Indazole : Une forme tautomère de l'indazole ayant des propriétés chimiques différentes.

4-bromo-1H-indazole : Un composé similaire avec un atome de brome au lieu du chlore en position 4.

Unicité : this compound est unique en raison de la présence de l'atome de chlore, qui influence sa réactivité et son activité biologique. La substitution en chlore peut améliorer la stabilité du composé et modifier son interaction avec les cibles moléculaires, ce qui en fait un échafaudage précieux pour le développement de médicaments .

Propriétés

IUPAC Name |

4-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTGQYVQJOJQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156818 | |

| Record name | 4-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13096-96-3 | |

| Record name | 4-Chloro-1H-indazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=694315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-1H-INDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-1H-indazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6PT5XJ7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the indazole motif in pharmaceutical research, and how does 4-Chloro-1H-indazole fit into this context?

A1: The indazole motif has garnered significant attention in pharmaceutical research due to its wide-ranging pharmacological activities. These include antidepressant, antineoplastic, anti-inflammatory, analgesic, and antiplatelet properties []. This compound, a specific derivative of indazole, is particularly interesting because many pharmacologically important compounds with substituents at the 4-position of indazole, like ABT-869 and ABT-102, have been developed for pre-clinical testing []. This highlights the potential of this compound as a scaffold for developing novel therapeutics.

Q2: Has this compound demonstrated any specific biological activity?

A2: Research indicates that this compound acts as an inhibitor of Lactoperoxidase (LPO) []. LPO is an antimicrobial enzyme crucial for the innate immune system, and its inhibition can have implications for immune response modulation. Understanding the inhibitory mechanism of this compound on LPO may offer insights into developing novel antimicrobial agents or modulating immune responses in specific contexts.

Q3: How do the structural properties of this compound relate to its potential as a corrosion inhibitor?

A3: Theoretical studies employing Density Functional Theory (DFT) have been conducted to assess the corrosion inhibition properties of various indazole derivatives, including this compound []. These studies investigate global reactivity parameters like EHOMO, ELUMO, and the HOMO-LUMO energy gap (ΔE), alongside other properties such as chemical hardness, softness, and electronegativity. By analyzing these parameters, researchers can predict the ability of this compound to interact with metal surfaces and potentially act as a corrosion inhibitor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)